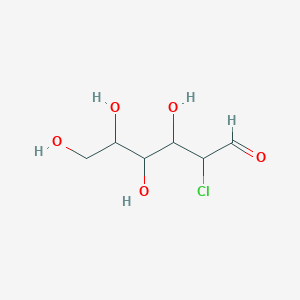

2-Chloro-3,4,5,6-tetrahydroxyhexanal

Description

Contextualization as a Halogenated Monosaccharide Derivative

2-Chloro-3,4,5,6-tetrahydroxyhexanal is classified as a halogenated derivative of a monosaccharide. Structurally, it is an aldohexose, a six-carbon sugar with an aldehyde group at the C1 position, where a hydroxyl group at the C2 position has been substituted by a chlorine atom. This substitution of a hydroxyl group with a halogen atom significantly alters the electronic and steric properties of the molecule compared to its parent, naturally occurring aldohexoses like glucose or mannose. nih.gov

The introduction of a chlorine atom, an electronegative element, at the C2 position can influence the reactivity of the entire molecule, including the anomeric center, and can affect its conformational preferences in solution. researchgate.net Halogenated carbohydrates, such as this compound, are often synthesized to study the roles of specific hydroxyl groups in enzyme-substrate interactions and to create derivatives with modified biological activities. nih.govgoogle.com

Academic Significance in the Study of Halogenated Carbohydrate Systems

The academic significance of this compound lies primarily in its potential use as a research tool in glycobiology and medicinal chemistry. While direct research on this specific compound is limited, extensive studies on its close analogue, 2-chloro-2-deoxy-D-glucose, highlight the importance of C2-halogenated hexoses. These compounds serve as valuable probes for understanding enzymatic mechanisms, particularly those of hexokinases and other glucose-processing enzymes. google.com

The substitution of the C2-hydroxyl group with chlorine can impact the binding affinity to transport proteins and enzymes. For instance, studies on 2-halogenated D-glucose analogs have been conducted to evaluate their potential to inhibit glycolysis, a key metabolic pathway in various cells. google.com The insights gained from such studies help in the rational design of enzyme inhibitors or imaging agents. Furthermore, the synthesis of chlorinated sugars is a field of interest for developing new antibacterial agents and exploring structure-activity relationships. nih.gov

Relationship to Aldohexoses and Their Structural Variations

This compound is structurally derived from the family of aldohexoses. Aldohexoses are a class of monosaccharides that share the same chemical formula (C₆H₁₂O₆) but differ in the stereochemical arrangement of their hydroxyl groups. nih.gov There are 16 possible stereoisomers of aldohexoses, existing as eight pairs of D- and L-enantiomers. The most common naturally occurring aldohexoses include D-glucose, D-mannose, and D-galactose.

The introduction of a chlorine atom at the C2 position of an aldohexose, such as D-glucose, would result in 2-chloro-2-deoxy-D-glucose. The specific stereochemistry of the remaining chiral centers (C3, C4, and C5) in this compound would determine its parent aldohexose. For example, if the stereochemistry at C3, C4, and C5 mirrors that of D-glucose, the compound would be a derivative of D-glucose.

In aqueous solutions, aldohexoses predominantly exist as cyclic hemiacetals, forming either five-membered furanose rings or more stable six-membered pyranose rings. The chlorination at the C2 position can influence the equilibrium between the open-chain aldehyde form and the cyclic forms, as well as the preferred ring conformation. researchgate.net

Interactive Data Tables

Table 1: Physicochemical Properties of this compound and a Parent Aldohexose

| Property | Value for this compound (as 2-chloro-2-deoxy-D-glucose) | Value for D-Glucose (Parent Aldohexose) |

| IUPAC Name | (2R,3S,4R,5R)-2-chloro-3,4,5,6-tetrahydroxyhexanal | (2R,3R,4S,5R)-2,3,4,5,6-Pentahydroxyhexanal |

| CAS Number | 14685-79-1 biosynth.com | 50-99-7 |

| Molecular Formula | C₆H₁₁ClO₅ biosynth.com | C₆H₁₂O₆ |

| Molecular Weight | 198.60 g/mol biosynth.com | 180.16 g/mol |

| Structure | Aldohexose with Cl at C2 | Aldohexose |

Table 2: Comparison of Key Structural Features

| Feature | This compound | Aldohexose (e.g., D-Glucose) |

| Functional Group at C1 | Aldehyde | Aldehyde |

| Substituent at C2 | Chlorine | Hydroxyl |

| Chiral Centers | C2, C3, C4, C5 | C2, C3, C4, C5 |

| Cyclic Forms | Predominantly Pyranose ring in solution (expected) | Predominantly Pyranose ring in solution |

| Isomerism | Multiple stereoisomers possible depending on the configuration at C3, C4, and C5 | 16 stereoisomers (8 D/L pairs) |

Detailed Research Findings

Detailed experimental data specifically for this compound is not widely available in peer-reviewed literature. The majority of research has focused on its 2-deoxy analogue, 2-chloro-2-deoxy-D-glucose (2-CDG).

Studies on 2-CDG have shown that it can be synthesized via nucleophilic displacement reactions. nih.gov For example, a method for preparing 2-chloro-2-deoxy saccharides involves the reaction of a protected sugar with sulfuryl chloride, followed by reaction with lithium chloride. google.com The synthesis of radiolabeled [³⁴ᵐCl]ClDG has been achieved for use in biodistribution studies, which revealed that its behavior in vivo is different from that of fluorodeoxyglucose (FDG), as it does not accumulate in organs and is excreted unchanged. nih.gov

In terms of biological activity, research on 2-halogenated glucose analogs has demonstrated their potential as inhibitors of glycolysis. A study comparing 2-fluoro-, 2-chloro-, and 2-bromo-2-deoxy-D-glucose showed that their binding affinities to hexokinase I decreased with increasing halogen size. google.com This suggests that the steric and electronic properties of the halogen at the C2 position are critical for molecular recognition by enzymes.

Furthermore, the structural basis for the properties of chlorinated sugars has been investigated using techniques like Fourier-transform infrared (FT-IR) spectroscopy to understand features such as sweetness. nih.gov The conformational analysis of aldohexoses and their derivatives is an active area of research, with studies focusing on the influence of substituents on the pyranose ring conformation and the flexibility of the sugar in solution. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3,4,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEGMPAFDRYYIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)Cl)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 3,4,5,6 Tetrahydroxyhexanal and Analogous Structures

Approaches to the Synthesis of Halogenated Carbohydrates

The introduction of a halogen, specifically chlorine, onto a carbohydrate scaffold can be achieved through several synthetic strategies. These methods range from direct chlorination of hydroxyl groups to more nuanced stereoselective approaches.

Direct Chlorination Strategies

Direct chlorination methods involve the replacement of a hydroxyl group with a chlorine atom. These reactions often require careful control of conditions to achieve regioselectivity, especially in polyhydroxylated molecules like carbohydrates.

The anomeric hydroxyl group of a carbohydrate hemiacetal can be converted to a glycosyl chloride. While this does not directly yield a C-2 chlorinated product, it is a fundamental reaction in carbohydrate chemistry. Reagents such as triphosgene (B27547) in THF have been used to convert partially protected sugar hemiacetals into glycosyl chlorides. wikipedia.org This method is compatible with acid-sensitive protecting groups like isopropylidene acetals. wikipedia.org Another approach involves the use of a catalytic amount of phosphine (B1218219) oxide with oxalyl chloride, which provides good yields of α-glycosyl chlorides from a range of glycosyl hemiacetals. researchgate.netnih.gov

The direct synthesis of the target acyclic aldehyde, 2-Chloro-3,4,5,6-tetrahydroxyhexanal, is not commonly reported, likely due to its instability. It is often generated in situ or exists in equilibrium with its more stable cyclic hemiacetal form, 2-chloro-2-deoxy-D-glucose or 2-chloro-2-deoxy-D-mannose. The hydrolysis of the corresponding glycosyl chloride under controlled conditions could potentially yield the acyclic aldehyde, though this is a challenging transformation to control.

The direct conversion of primary and secondary alcohol groups in carbohydrates to chlorides is a more direct route to halogenated sugars.

Using Thionyl Chloride (SOCl₂): Thionyl chloride is a common reagent for converting alcohols to alkyl chlorides. nih.gov However, its reaction with unprotected carbohydrates can be complex, leading to a mixture of products. In the case of diacetone-glucose, where only the C-3 hydroxyl is free, treatment with thionyl chloride was investigated with the aim of replacing the hydroxyl group with chlorine. nih.gov The reaction of the sodium salt of diacetone-glucose with thionyl chloride in an inert solvent was found to be instantaneous, yielding what was presumed to be the di-(diacetone-glucose)-ester of sulfurous or sulfonic acid. nih.gov

Using Sulfuryl Chloride (SO₂Cl₂): Sulfuryl chloride is another reagent used for the chlorination of carbohydrates. The reaction of sulfuryl chloride with unprotected sugars like D-glucose and their methyl glycopyranosides can produce fully substituted pyranose derivatives containing both chlorodeoxy and chlorosulfate (B8482658) ester groups. researchgate.netresearchgate.net The chlorodeoxy groups are formed via an SN2 displacement of reactive chlorosulfate groups by chloride ions. researchgate.net This method can lead to overchlorination, producing polychlorinated derivatives. For instance, reacting unprotected carbohydrates with sulfuryl chloride often results in the chlorination of the primary hydroxyl group as well. researchgate.net

The Appel Reaction: The Appel reaction provides a mild method for converting alcohols to alkyl chlorides using triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄). wikipedia.orgalfa-chemistry.com This reaction proceeds with inversion of configuration at the chiral center. nrochemistry.com While it is a versatile method, its application to unprotected carbohydrates can be challenging due to the presence of multiple hydroxyl groups. However, it has been used for the selective halogenation of primary hydroxyl groups over secondary ones in carbohydrates. alfa-chemistry.comarkat-usa.org The use of carbon tetrachloride is becoming less common due to environmental restrictions. wikipedia.org

| Reagent System | Substrate Example | Product | Yield | Reference |

| PPh₃ / CCl₄ | Geraniol | Geranyl chloride | High | wikipedia.org |

| PPh₃ / CBr₄ | 1-Kestose (pre-acetylated) | 6,6',6''-Tribromo-1-kestose derivative | - | arkat-usa.org |

This table showcases examples of the Appel reaction for the conversion of alcohols to halides.

Halomethyleneiminium halides, often referred to as Vilsmeier reagents, are versatile reagents in organic synthesis. The Vilsmeier-Haack reaction, which typically involves the formylation of electron-rich aromatic compounds, can also be adapted for the chlorination of carbohydrates. organic-chemistry.orgwikipedia.orgrsc.org The Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃), can react with the hydroxyl groups of sugars. wikipedia.orgrsc.org

Research has shown that the reaction of carbohydrates with the Vilsmeier reagent can lead to the selective replacement of primary hydroxyl groups with chlorine, often with concurrent O-formylation of other hydroxyl groups. organic-chemistry.orgrsc.org For example, sugars with free primary hydroxyl groups predominantly yield chloro-O-formylated products. organic-chemistry.orgrsc.org The reaction of a sugar with a pre-formed Vilsmeier reagent, (chloromethylene)dimethyliminium chloride, can also be employed. rsc.org

| Substrate | Reagent | Product | Yield | Reference |

| Sugar with free primary -OH | POCl₃/DMF | Chloro-O-formylated sugar | Moderate to High | organic-chemistry.orgrsc.org |

| Sugar without primary -OH | POCl₃/DMF | O-formylated sugar | - | organic-chemistry.org |

This table illustrates the outcomes of the Vilsmeier-Haack reaction on carbohydrate substrates.

Stereoselective Introduction of Halogen Functionality

Controlling the stereochemistry at the newly formed chiral center during halogenation is a critical aspect of synthesizing complex molecules. Several strategies have been developed to achieve stereoselective halogenation of carbohydrates.

The reaction of a glucose derivative with a free hydroxyl group at the C-2 position with sulfuryl chloride in the presence of an organic base at low temperatures can form a chlorosulfate derivative. Subsequent reaction with lithium chloride can then replace the chlorosulfate group with a chlorine atom with inversion of configuration, leading to a 2-chloro-2-deoxy-mannose derivative. google.com This SN2-type displacement allows for the stereoselective introduction of the chlorine atom.

A novel method for the site-selective dehydroxy-chlorination of secondary alcohols in unprotected glycosides involves an oxidation-reduction sequence. researchgate.netnih.gov The secondary alcohol is first oxidized to a ketone, which is then converted to a trityl hydrazone. Treatment with tert-butyl hypochlorite (B82951) and a hydrogen atom donor affords the chloro-sugar. The stereoselectivity of this reaction can be influenced by the choice of the hydrogen atom donor. nih.gov

Furthermore, the stereochemical outcome of chlorination reactions can be influenced by neighboring group participation. However, in the case of 2-deoxy sugars, the absence of a participating group at C-2 makes stereocontrol more challenging. nih.gov The stereoselectivity of glycosylation reactions using 2-deoxyglycosyl halides is highly dependent on the reaction conditions, including the promoter and solvent. nih.gov For instance, highly stereoselective synthesis of 2-deoxyglucosides has been achieved using glycosyl chloride intermediates. google.com

Chiral Pool Synthesis Utilizing Carbohydrate Precursors

Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex target molecules. wikipedia.orgyoutube.com Carbohydrates, being abundant and possessing multiple stereocenters, are excellent candidates for the chiral pool. nih.govnih.gov D-glucose and D-mannose, in particular, serve as common precursors for the synthesis of a wide range of molecules, including halogenated carbohydrates. nih.govnih.gov

The synthesis of 2-deoxy-D-glucose, an analogue of the target compound, often starts from D-glucal, which is derived from D-glucose. nih.gov A common route involves the halogenation of the glucal at the C-2 position, followed by reduction of the newly introduced halogen. nih.gov For the synthesis of 2-chloro-2-deoxy-D-glucose, the intermediate 2-halo-2-deoxy derivative can be isolated before the reduction step. A patented process describes the haloalkoxylation of D-glucal to yield an alkyl 2-deoxy-2-halo-D-gluco/mannopyranoside, which can then be hydrolyzed to the desired product. google.com

Similarly, D-mannose can be used as a starting material. For instance, the synthesis of a diacetonide-protected, mannose-based oxepine utilizes 2,3;4,6-di-O-acetonide mannose as a key precursor. google.com Such intermediates can be further functionalized to introduce a chlorine atom. The inherent chirality of the starting sugar is preserved throughout the synthetic sequence, ensuring the enantiopurity of the final product. wikipedia.org

| Starting Material | Key Transformation | Target/Intermediate | Reference |

| D-Glucal | Haloalkoxylation | Alkyl 2-deoxy-2-halo-D-gluco/mannopyranoside | google.com |

| D-Glucose | Multiple steps | 2-Deoxy-D-glucose | nih.gov |

| D-Mannose | Acetonide protection, further steps | Diacetonide mannose-based oxepine | google.com |

This table provides examples of using carbohydrate precursors in chiral pool synthesis.

Protecting Group Strategies in the Synthesis of Halogenated Carbohydrates

The selective halogenation of a carbohydrate backbone necessitates a sophisticated protecting group strategy to differentiate between multiple hydroxyl groups of similar reactivity. researchgate.netacademie-sciences.fr The choice of protecting groups is critical as it not only prevents unwanted side reactions but also influences the reactivity of the carbohydrate and the stereochemical outcome of subsequent transformations. academie-sciences.frnih.gov

The primary hydroxyl group (C-6 in a hexopyranose) is generally the most sterically accessible and can be selectively protected using bulky reagents. wiley-vch.denih.gov Common protecting groups for the primary alcohol include trityl (Tr) and large silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS). researchgate.netalchemyst.co.uk This initial protection allows for the manipulation of the secondary hydroxyl groups.

Cyclic acetals and ketals are widely employed to protect vicinal diols. wiley-vch.dewikipedia.org For instance, benzylidene acetals can be used to mask the C-4 and C-6 hydroxyls, while isopropylidene ketals are effective for protecting cis-hydroxyl groups. academie-sciences.fralchemyst.co.uk The formation of these cyclic structures can significantly alter the conformation of the sugar ring, thereby influencing the reactivity of the remaining free hydroxyl groups.

The strategic sequence of protection and deprotection allows for the isolation of a specific hydroxyl group for halogenation. For example, after selective protection of the primary C-6 hydroxyl, the remaining secondary hydroxyls can be protected with a different type of protecting group, such as benzyl (B1604629) ethers, which are stable under a wide range of reaction conditions. wiley-vch.de Subsequent selective deprotection of the C-2 hydroxyl would then allow for the introduction of a chlorine atom at this position. The choice of protecting groups must also be compatible with the conditions of the halogenation reaction itself.

The following interactive table summarizes common protecting groups used in carbohydrate synthesis, which are applicable to the synthesis of halogenated analogs of this compound.

| Protecting Group | Abbreviation | Typical Reagents for Introduction | Cleavage Conditions | Selectivity/Application |

| Trityl | Tr | Trityl chloride (TrCl), pyridine (B92270) | Mild acid (e.g., AcOH) | Selective for primary hydroxyls (C-6). alchemyst.co.uk |

| tert-Butyldimethylsilyl | TBDMS | TBDMSCl, imidazole | Fluoride ions (e.g., TBAF), acid. alchemyst.co.uk | Selective for primary hydroxyls (C-6). nih.gov |

| tert-Butyldiphenylsilyl | TBDPS | TBDPSCl, imidazole | Fluoride ions (e.g., TBAF), stronger acid than TBDMS. alchemyst.co.uk | Highly selective for primary hydroxyls (C-6). |

| Benzyl | Bn | Benzyl bromide (BnBr), NaH | Catalytic hydrogenation (e.g., H₂, Pd/C). wiley-vch.de | General protection for all hydroxyls. |

| Acetyl | Ac | Acetic anhydride (B1165640) (Ac₂O), pyridine | Base (e.g., NaOMe), acid. | General protection; can participate in neighboring group reactions. nih.gov |

| Benzoyl | Bz | Benzoyl chloride (BzCl), pyridine | Base (e.g., NaOMe). alchemyst.co.uk | General protection; can influence stereoselectivity. nih.gov |

| Benzylidene acetal | Benzaldehyde (B42025) dimethyl acetal, CSA | Acidic hydrolysis, reductive opening (e.g., DIBAL-H). wikipedia.org | Protects C-4 and C-6 diols. wiley-vch.de | |

| Isopropylidene ketal | Acetone (B3395972), acid catalyst | Acidic hydrolysis. alchemyst.co.uk | Protects cis-vicinal diols. wiley-vch.de |

One-Pot and Multicomponent Synthesis Approaches

To enhance synthetic efficiency, reduce waste, and avoid the purification of intermediates, one-pot and multicomponent reactions are increasingly utilized in carbohydrate chemistry. wikipedia.orgnih.gov These strategies aim to construct complex molecules in a single reaction vessel by combining multiple reaction steps. jocpr.com

In the context of halogenated carbohydrates, a one-pot procedure might involve the in situ formation of a protected carbohydrate followed by a regioselective halogenation. For example, a one-pot acetalation–acetylation reaction can be employed to rapidly generate a differentially protected sugar derivative. rsc.org Hung and coworkers have developed elegant one-pot protocols for the regioselective protection of various monosaccharides using trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) as a catalyst, which provides access to selectively protected building blocks for further transformations, including halogenation. researchgate.net

Multicomponent reactions (MCRs), where three or more reactants combine to form a single product, offer a powerful tool for generating structural diversity. jocpr.comajrconline.org While the direct synthesis of this compound via an MCR is not widely reported, analogous syntheses of complex glycoconjugates have been achieved. For instance, the Ugi and Passerini reactions have been adapted to incorporate sugar-derived components, leading to the rapid assembly of diverse glycomimetics. rsc.org

A notable example in the synthesis of halogenated sugar derivatives is the tandem glycosylation–halogenation of glycals promoted by a halogenated Lewis acid, as reported by Mukherjee's group. rsc.org This reaction allows for the stereodefined formation of α,E-trisubstituted halo vinyl glycosides in a single step. Such methodologies, while not directly yielding the target compound, demonstrate the potential of one-pot strategies in the synthesis of halogenated carbohydrate scaffolds.

The table below outlines some one-pot and multicomponent strategies that have been applied to the synthesis of functionalized carbohydrates.

| Reaction Type | Key Features | Reactants | Catalyst/Promoter | Product Type |

| One-pot Acetalation-Acetylation | Sequential protection of hydroxyl groups without intermediate purification. rsc.org | Monosaccharide, benzaldehyde dimethyl acetal, acetic anhydride | Cu(OTf)₂ or Mg(OTf)₂. rsc.org | Differentially protected monosaccharide |

| One-pot Regioselective Protection | TMSOTf-catalyzed sequential protection of different hydroxyl groups. researchgate.net | Monosaccharide, various protecting group precursors | TMSOTf | Selectively protected glycosyl donors and acceptors |

| Tandem Glycosylation-Halogenation | Stereodefined formation of a glycosidic bond and a vinyl halide. rsc.org | Glycal, aryl acetylene | Halogenated Lewis acid (e.g., FeBr₃). rsc.org | α,E-trisubstituted halo vinyl glycoside |

| Ugi Multicomponent Reaction | Formation of α-acylamino carboxamides from four components. rsc.org | Sugar-derived aldehyde or amine, isocyanide, carboxylic acid, amine/aldehyde | Complex glycoconjugates |

Stereochemical and Conformational Analysis of 2 Chloro 3,4,5,6 Tetrahydroxyhexanal

D/L Configuration and Absolute Stereochemistry

The D/L configuration of 2-chloro-3,4,5,6-tetrahydroxyhexanal is determined by the stereocenter furthest from the aldehyde group, which is C-5. If the hydroxyl group on C-5 is on the right in a Fischer projection, it is designated as the D-isomer, analogous to D-glyceraldehyde. Conversely, if the hydroxyl group on C-5 is on the left, it is the L-isomer.

The absolute stereochemistry of the entire molecule is described by assigning (R) or (S) configurations to each of the four chiral centers (C-2, C-3, C-4, and C-5) using the Cahn-Ingold-Prelog priority rules. For instance, the IUPAC name for the open-chain form of D-glucosamine is (2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal. nih.gov The introduction of a chlorine atom at C-2 would alter the priority of substituents at that carbon, influencing its (R) or (S) designation.

Anomeric Equilibrium and Tautomerism (Aldehyde, Pyranose, Furanose Forms)

Like other monosaccharides, this compound exists in a dynamic equilibrium between its open-chain aldehyde form and its cyclic hemiacetal forms. masterorganicchemistry.comlibretexts.org This phenomenon is known as ring-chain tautomerism. masterorganicchemistry.com The cyclic structures are predominantly six-membered rings (pyranose) or five-membered rings (furanose).

The formation of the cyclic hemiacetal creates a new stereocenter at C-1, the anomeric carbon. libretexts.org This results in two possible diastereomers, known as anomers, designated as α and β. libretexts.org In aqueous solution, these anomers interconvert through a process called mutarotation, which involves the opening of the ring to the aldehyde form and subsequent re-closure. libretexts.orgyoutube.com

The equilibrium distribution of the α and β anomers, as well as the proportion of the pyranose, furanose, and open-chain forms, is influenced by several factors, including the solvent and the nature of the substituents on the sugar ring. For glucose in water, the equilibrium mixture is dominated by the pyranose forms, with the β-anomer being more abundant (approximately 64%) than the α-anomer (approximately 36%), and only a small fraction existing as the open-chain aldehyde (<0.02%) and furanose forms. libretexts.org

Table 1: Tautomeric Forms of this compound

| Form | Description |

| Open-Chain | Acyclic aldehyde form. |

| α-Pyranose | Six-membered ring with the C-1 chloro group in the axial position (in the most stable chair conformation for many derivatives). |

| β-Pyranose | Six-membered ring with the C-1 chloro group in the equatorial position (in the most stable chair conformation for many derivatives). |

| α-Furanose | Five-membered ring with the C-1 chloro group on the opposite face to the C-4 substituent. |

| β-Furanose | Five-membered ring with the C-1 chloro group on the same face as the C-4 substituent. |

Conformational Preferences of the Hexanal (B45976) Chain and Derived Cyclic Forms

The open-chain form of this compound is flexible, with rotation possible around the carbon-carbon single bonds. However, in solution, the cyclic pyranose form is generally the most stable and predominant. The pyranose ring is not planar and adopts a chair conformation to minimize steric strain.

For a D-gluco configuration, the β-D-glucopyranose form is particularly stable because all of its bulky substituents (hydroxyl groups and the hydroxymethyl group) can occupy equatorial positions in the chair conformation, minimizing steric interactions. libretexts.org The introduction of a chlorine atom at C-2 will influence the conformational preferences of the pyranose ring.

Impact of C-2 Chlorine Substitution on Anomeric Effects and Ring Puckering

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon (C-1) of a pyranose ring to favor an axial orientation, even though this is sterically less favorable than an equatorial orientation. wikipedia.org This effect is attributed to a stabilizing interaction between a lone pair of electrons on the ring oxygen and the antibonding (σ*) orbital of the C-X bond (where X is the electronegative substituent). chemtube3d.com

In the case of this compound, the chlorine atom at C-2 is not at the anomeric position. However, its strong electronegativity can influence the electronic environment of the entire ring, including the anomeric center. The presence of the C-2 chlorine can modulate the magnitude of the anomeric effect for a substituent at C-1. For instance, in 2-chlorotetrahydropyran, the anomeric effect leads to a preference for the axial conformation of the chlorine atom. chemtube3d.com

Furthermore, the substitution at C-2 can affect the puckering of the pyranose ring. The ideal chair conformation can be distorted to alleviate steric or electronic repulsions. The specific nature and extent of this distortion will depend on the stereochemistry at C-2 and the interactions between the chlorine atom and the adjacent hydroxyl groups.

Diastereoselective Synthesis and Stereocontrol

The synthesis of 2-deoxyglycosides, including this compound derivatives, presents a significant challenge in controlling the stereochemistry at the anomeric center. mdpi.com The absence of a participating group at the C-2 position makes it difficult to direct the incoming nucleophile to one face of the oxocarbenium ion intermediate, often leading to a mixture of α and β anomers. acs.orgresearchgate.net

Several strategies have been developed to achieve diastereoselective synthesis of 2-deoxyglycosides:

Direct Glycosylation: This involves the reaction of an activated glycosyl donor with a nucleophilic acceptor. mdpi.comnih.gov The stereoselectivity is often dependent on the nature of the glycosyl donor, the leaving group, the promoter (often a Lewis acid), and the reaction conditions. acs.org For example, glycosyl halides (bromides and chlorides) are reactive donors, but their reactions can be unselective. acs.org

Indirect Methods: These approaches involve the use of a temporary directing group at the C-2 position. mdpi.com This group guides the stereochemical outcome of the glycosylation, and is subsequently removed to yield the 2-deoxy product. For instance, a thioacetyl (SAc) group at C-2 can be used to synthesize β-2-deoxyglycosides exclusively. mdpi.com

Glycal-based Methods: Glycals, which are cyclic enol ethers derived from sugars, are versatile starting materials for the synthesis of 2-deoxyglycosides. nih.gov Photoacid-catalyzed reactions of glycals with alcohols can produce 2-deoxyglycosides with good yields and high α-selectivity. nih.gov

Reactivity and Reaction Mechanisms of 2 Chloro 3,4,5,6 Tetrahydroxyhexanal

Reactivity of the Aldehyde Functionality in Polyhydroxylated Systems

The aldehyde group is a key center of reactivity in the open-chain form of the molecule. As with other aldehydes, its carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. libretexts.orgunacademy.com In the context of a polyhydroxylated system, the reactivity is comparable to other aldoses, though influenced by the electronic effects of the adjacent C-2 chlorine atom. Aldehydes are generally more reactive towards nucleophilic addition than ketones due to less steric hindrance and a more electron-deficient carbonyl carbon. unacademy.comlibretexts.org

Nucleophilic addition is the most characteristic reaction of aldehydes and ketones. libretexts.orgopenstax.org The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com This intermediate is then typically protonated to yield the final alcohol product. libretexts.org The presence of multiple hydroxyl groups within 2-Chloro-3,4,5,6-tetrahydroxyhexanal can influence these reactions through intramolecular hydrogen bonding and by affecting solubility.

Key nucleophilic addition reactions include:

Hydration: In aqueous solutions, aldehydes reversibly react with water to form geminal (gem) diols, also known as hydrates. libretexts.orgrsc.org While this equilibrium usually favors the aldehyde for simple structures, the electronic nature of the substituents can influence the stability of the hydrate. unacademy.com

Acetal Formation: Reaction with alcohols in the presence of an acid catalyst leads to the formation of hemiacetals and subsequently acetals. msu.edumasterorganicchemistry.com For this compound, intramolecular reaction between the C-1 aldehyde and a hydroxyl group (typically at C-5 or C-6) leads to the formation of stable cyclic hemiacetals, which is a fundamental aspect of carbohydrate chemistry. merrylandhighschools.commasterorganicchemistry.com

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) to the aldehyde group yields a cyanohydrin. libretexts.orglibretexts.org This reaction is significant as it adds a carbon atom and creates a new chiral center.

Reduction: The aldehyde can be reduced to a primary alcohol (a hexitol, specifically 2-chloro-hexane-1,3,4,5,6-pentaol) using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). unacademy.comlibretexts.org

Table 1: Examples of Nucleophilic Addition Reactions at the Aldehyde Carbonyl

| Nucleophile | Product Type | Typical Conditions/Reagent | Notes |

|---|---|---|---|

| Water (H₂O) | Geminal diol (Hydrate) | Aqueous solution, acid or base catalysis rsc.org | Reversible reaction; equilibrium position varies. libretexts.org |

| Alcohol (R-OH) | Hemiacetal / Acetal | Alcohol, acid catalyst (e.g., HCl) masterorganicchemistry.com | Intramolecular reaction leads to cyclic hemiacetals. merrylandhighschools.com |

| Cyanide (CN⁻) | Cyanohydrin | HCN, base catalyst (e.g., KCN) libretexts.org | Forms a new C-C bond and a new stereocenter. |

| Hydride (H⁻) | Primary Alcohol | NaBH₄ or LiAlH₄, followed by protonation unacademy.com | Reduces the aldehyde to a primary alcohol group. |

Aldol (B89426) condensation reactions are fundamental carbon-carbon bond-forming reactions for carbonyl compounds. openstax.orgucla.edu These reactions involve the addition of an enolate ion (the nucleophile) to another carbonyl group (the electrophile). libretexts.org For this compound, its role in condensation reactions is primarily as an electrophilic acceptor due to the high reactivity of its aldehyde group. libretexts.org While it possesses an α-hydrogen at C-3, the formation of an enolate at this position is complex and less common than its participation as the electrophile.

In a crossed or mixed aldol condensation , where it reacts with a different aldehyde or ketone, this compound would serve as the electrophilic partner. ucla.edu The reaction is most effective when the other carbonyl partner readily forms an enolate and ideally lacks an electrophilic carbonyl group (e.g., a ketone reacting with our aldehyde) to minimize self-condensation products. libretexts.org The initial product is a β-hydroxy carbonyl compound, which may subsequently dehydrate, especially with heating, to form a conjugated α,β-unsaturated product. libretexts.org

Chemical Reactivity of the Halogen (Chlorine) at C-2

The chlorine atom at the C-2 position is a key feature that imparts reactivity distinct from that of natural, unsubstituted sugars. The C-Cl bond is polarized, and the chlorine atom can function as a leaving group in nucleophilic substitution and elimination reactions.

The replacement of the C-2 chlorine by a nucleophile is a characteristic reaction for 2-halo-2-deoxy sugars. acs.orggoogle.com These reactions are crucial for the synthesis of various sugar derivatives. The mechanism can proceed through either an Sₙ1 or Sₙ2 pathway, depending on the substrate, nucleophile, and reaction conditions. nih.govblogspot.com

Sₙ2 Mechanism: A bimolecular Sₙ2 reaction involves a backside attack by the nucleophile, leading to an inversion of configuration at the C-2 center (a Walden inversion). blogspot.com This pathway is favored by strong, unhindered nucleophiles and aprotic solvents. For example, the reaction of a 2-chloro-gluco-configured sugar could yield a manno-configured product.

Sₙ1 Mechanism: An Sₙ1-type mechanism would involve the departure of the chloride ion to form a carbocation intermediate at C-2, which is then attacked by the nucleophile. This pathway is less common for secondary halides unless the carbocation is stabilized, and it typically leads to a mixture of stereoisomers (both retention and inversion of configuration).

A variety of nucleophiles can displace the C-2 chlorine, including other halides, azide, cyanide, and oxygen or sulfur nucleophiles. acs.org For instance, the hydrolysis of 2'-chloro-2'-deoxy nucleosides to yield arabinose derivatives (epimeric at C-2') is a well-documented example of this type of nucleophilic substitution. nih.gov

Table 2: Examples of Nucleophilic Substitution at the C-2 Position

| Nucleophile | Product | Typical Conditions | Potential Mechanism |

|---|---|---|---|

| Hydroxide (OH⁻) / Water (H₂O) | 2-Hydroxy derivative (epimer) | Basic or neutral aqueous conditions nih.gov | Sₙ2 or Sₙ1-like |

| Azide (N₃⁻) | 2-Azido derivative | NaN₃ in a polar aprotic solvent (e.g., DMF) | Sₙ2 |

| Iodide (I⁻) | 2-Iodo derivative | NaI in acetone (B3395972) (Finkelstein reaction) | Sₙ2 |

| Thiolate (RS⁻) | 2-Thioether derivative | RSH with a base | Sₙ2 |

Under the influence of a base, this compound can undergo an elimination reaction (dehydrochlorination) to form an unsaturated derivative. This typically involves the removal of the C-2 chlorine and a proton from an adjacent carbon (C-1 or C-3). The most common product is a 2,3-unsaturated aldehyde, also known as a glycal aldehyde. This type of reaction is a known pathway for 2-halo sugars, often competing with substitution reactions, particularly under strongly basic conditions. nih.govacs.org The resulting α,β-unsaturated carbonyl system is a valuable synthetic intermediate for further transformations.

Anomeric Reactivity and Glycosidation Potential

As previously noted, this compound exists in equilibrium with its cyclic hemiacetal forms. merrylandhighschools.comyoutube.com The reactivity of the C-1 carbon in these cyclic forms is known as anomeric reactivity, and it is the foundation of its potential as a glycosyl donor. masterorganicchemistry.comwikipedia.org The formation of a glycosidic bond (glycosylation) is one of the most important reactions in carbohydrate chemistry, allowing for the synthesis of oligosaccharides and glycoconjugates. wikipedia.orgethernet.edu.et

A glycosylation reaction involves the coupling of a glycosyl donor (our 2-chloro sugar) with a glycosyl acceptor (typically an alcohol or another sugar with a free hydroxyl group). wikipedia.org The reaction is initiated by an activator, usually a Lewis acid, which facilitates the departure of the anomeric leaving group to form a highly electrophilic oxocarbenium ion intermediate. youtube.com

The presence of the electron-withdrawing chlorine atom at C-2 has a profound effect on glycosylation. It destabilizes the adjacent oxocarbenium ion intermediate at C-1 through an inductive effect. youtube.com This makes the glycosyl donor less reactive, a property described as being "disarmed." youtube.com This disarmed nature means that more forceful activation conditions are often required compared to sugars with participating groups (like an ester) or electron-donating groups at C-2. youtube.com

Despite being disarmed, 2-chloro sugars can be effective glycosyl donors. google.comnih.gov The stereochemical outcome of the glycosylation (whether an α or β linkage is formed) depends heavily on the reaction mechanism, which can be tuned by the choice of promoter, solvent, and temperature. nih.govacs.org

Sₙ1-like Glycosylation: Involves a discrete oxocarbenium ion intermediate. The acceptor can attack from either face, often leading to a mixture of anomers, with the thermodynamically more stable anomer (often the α-glycoside for glucose-type systems) predominating.

Sₙ2-like Glycosylation: Involves the direct displacement of the anomeric leaving group by the acceptor. This process results in an inversion of configuration. For example, starting with an α-anomeric halide would lead to a β-glycoside. researchgate.net

Promoters used for glycosyl halides include various silver and mercury salts, which have been used since the early days of the Koenigs-Knorr reaction. acs.orgnih.gov

Table 3: Factors Influencing Glycosidation with 2-Chloro Sugar Donors

| Factor | Influence on Reactivity and Stereoselectivity |

|---|---|

| C-2 Chlorine | Electron-withdrawing group; "disarms" the donor, slowing the reaction rate by destabilizing the oxocarbenium ion intermediate. youtube.com |

| Promoter | Activates the anomeric leaving group. Soluble salts (e.g., AgOTf) can promote Sₙ1-like pathways, while insoluble salts (e.g., Ag₂CO₃) may favor different outcomes. nih.gov |

| Solvent | Can influence the stability and lifetime of intermediates like ion pairs, thereby affecting the stereochemical outcome. nih.gov |

| Protecting Groups | Other protecting groups on the sugar backbone can exert electronic and steric effects, further modulating reactivity and selectivity. Conformation-constraining protecting groups can direct the stereochemical outcome. semanticscholar.org |

Mechanistic Studies of Glycosylation Reactions

The glycosylation reactions involving 2-chloro-2-deoxyglycosyl donors, derived from the cyclic form of this compound, are characterized by complex mechanistic pathways. Unlike glycosyl donors with a participating group at the C-2 position which reliably form 1,2-trans-glycosides via a stable dioxolanium ion intermediate, the C-2 chloro-substituted donors lack this directing ability. wikipedia.orgdtu.dk Consequently, the mechanism of glycosylation can traverse a spectrum between a bimolecular nucleophilic substitution (SN2) and a dissociative, unimolecular (SN1) pathway, depending on the specific reaction conditions. nih.govacs.org

In situ generation of the highly reactive 2-chloro-2-deoxyglycosyl chloride from the corresponding glycal is a common strategy, as the glycosyl halides themselves can be unstable. nih.govacs.orgnih.gov The reaction then proceeds upon activation by a promoter, such as a silver or mercury salt in the classic Koenigs-Knorr reaction, or other Lewis acids. acs.orgwikipedia.org

Mechanistic studies suggest that the reaction pathway is highly sensitive to several factors:

Promoter/Catalyst: The choice of promoter can influence the equilibrium between covalent anomeric chlorides and the more reactive oxocarbenium ion intermediates. For instance, the use of additives like 1,10-phenanthroline (B135089) has been shown to modulate the reaction, likely by influencing the reactivity of the key intermediates. nih.gov Computational studies on related 2-deoxyglycosyl bromides suggest that additives can facilitate the displacement of the halide by forming a pyridinium-glycosyl intermediate, which is then displaced by the acceptor in a double SN2 mechanism. nih.gov

Solvent: Solvents play a crucial role in stabilizing or destabilizing charged intermediates. Non-polar solvents may suppress the formation of a dissociated oxocarbenium ion, thereby favoring a more SN2-like pathway. acs.org

Leaving Group: The nature of the anomeric leaving group is critical. Glycosyl chlorides are generally more stable than the corresponding bromides or iodides but still highly reactive. acs.orgnih.gov

Nucleophilicity of the Acceptor: The reactivity of the glycosyl acceptor alcohol can dictate the reaction pathway. Less nucleophilic acceptors may favor an SN1-like pathway with a more dissociated intermediate, whereas highly nucleophilic acceptors can promote an SN2-like displacement. nih.gov

The competition between the SN1 and SN2 pathways is a defining characteristic of these reactions. An SN1-like mechanism proceeds through a planar oxocarbenium ion, which can be attacked by the nucleophile from either the α- or β-face, often leading to poor stereoselectivity. Conversely, a pure SN2 mechanism would lead to inversion of the anomeric configuration, providing a pathway for stereospecific synthesis. acs.orgnih.gov The observed stereoselectivity is often the result of a combination of these pathways. acs.org

Stereoselective Glycosidation Pathways

Achieving stereoselectivity in the glycosylation with 2-chloro-2-deoxyglycosyl donors is a significant synthetic challenge due to the absence of a C-2 participating group. nih.govacs.orgnih.gov Without this directing influence, glycosylation reactions often yield mixtures of α- and β-anomers. However, several strategies have been developed to control the stereochemical outcome.

Formation of α-Glycosides: The formation of α-glycosides is often favored due to the anomeric effect, which stabilizes the axial orientation of the anomeric substituent. Nevertheless, achieving high α-selectivity requires careful control of reaction conditions. Recent studies have shown that using additives like 1,10-phenanthroline in conjunction with in situ generated 2-deoxyglycosyl chlorides can lead to high α-selectivity. nih.gov The proposed role of the phenanthroline is to facilitate the reaction pathway that leads to the α-product. Furthermore, the use of rigid, cyclic protecting groups on the glycosyl donor, such as a 3,4-O-disiloxane, has been demonstrated to significantly enhance α-selectivity compared to more flexible protecting groups like benzyl (B1604629) ethers. nih.gov

Formation of β-Glycosides: The synthesis of 1,2-trans β-glycosides from 2-deoxy sugars is particularly difficult. nih.gov Direct SN2 displacement of an α-glycosyl chloride is a primary strategy to achieve this outcome. Catalytic systems have been developed to facilitate this pathway. For example, bis-thiourea catalysts have been successfully employed for β-selective 2-deoxyglucosylations. chemrxiv.org These catalysts are thought to activate the glycosyl donor towards a stereospecific SN2 attack by the nucleophile. The use of "disarming" ester protecting groups on the glycosyl donor is often necessary to temper its reactivity and suppress competing non-stereospecific SN1 pathways. chemrxiv.org

The following table summarizes research findings on the stereoselective glycosylation using various 2-deoxyglycosyl chloride donors, highlighting the influence of the acceptor and protecting groups on the yield and anomeric ratio.

| Donor | Acceptor | Yield (%) | Anomeric Ratio (α:β) | Reference |

|---|---|---|---|---|

| 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranosyl chloride | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 83 | 90:10 | nih.gov |

| 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranosyl chloride | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 92 | Only α | nih.gov |

| 3,4-O-(Si(iPr)2O)2-6-O-benzyl-2-deoxy-D-glucopyranosyl chloride | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 85 | Only α | nih.gov |

| 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranosyl chloride | (-)-Menthol | 90 | 89:11 | nih.gov |

| 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranosyl chloride | Cholestanol | 71 | Only α | nih.gov |

Regioselectivity in Chemical Transformations

When a glycosyl donor like a 2-chloro-2-deoxyhexopyranosyl chloride reacts with an acceptor molecule containing multiple hydroxyl groups (a polyol), the reaction can potentially occur at any of these sites. Regioselectivity refers to the preference for reaction at one hydroxyl group over others. This selectivity is governed by a combination of steric and electronic factors.

The relative reactivity of hydroxyl groups in a sugar acceptor is a key determinant of regioselectivity. Generally, primary hydroxyl groups are more sterically accessible and more nucleophilic than secondary hydroxyl groups, often leading to preferential glycosylation at the primary position. For instance, in glucopyranosyl acceptors with available hydroxyls at C-4 and C-6, glycosylation often occurs preferentially at the more reactive C-6 primary hydroxyl group. nih.gov

However, this inherent reactivity can be modulated by several factors:

Protecting Groups: The electronic and steric nature of protecting groups on the acceptor molecule can significantly influence the nucleophilicity of nearby hydroxyl groups. Electron-withdrawing protecting groups (e.g., acetyl, benzoyl) can decrease the nucleophilicity of adjacent hydroxyls, while electron-donating groups (e.g., benzyl ethers) can enhance it.

Hydrogen Bonding: The presence of protecting groups capable of forming intramolecular hydrogen bonds with a specific hydroxyl group can "activate" that group, directing the glycosylation to that site. nih.gov

Catalyst/Promoter System: Certain catalyst systems can direct glycosylation to a specific position. For example, organoborinic acid catalysts have been used to achieve regioselective glycosylation of diols and triols with 2-deoxyglycosyl chloride donors. nih.gov These catalysts can form a temporary complex with the acceptor, selectively exposing one hydroxyl group for reaction.

The table below illustrates the principle of regioselectivity in the glycosylation of polyol acceptors, showing the preferential formation of specific linkages.

| Donor | Acceptor | Conditions | Major Product (Linkage) | Reference |

|---|---|---|---|---|

| 2-Deoxyglycosyl Chloride | Glucopyranosyl 4,6-diol | Ag2O, Organoborinic acid ester | 1→6 | nih.gov |

| 2-Deoxyglycosyl Chloride | 2,3,4-Triol acceptor | Ag2O, Organoborinic acid ester | 1→3 | nih.gov |

Advanced Analytical Techniques for Structural and Compositional Characterization

Spectroscopic Methods for Elucidation

Spectroscopic techniques are paramount in determining the molecular structure of 2-Chloro-3,4,5,6-tetrahydroxyhexanal by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing a detailed picture of the molecular skeleton of this compound. By analyzing the magnetic properties of atomic nuclei, NMR can map out the connectivity and spatial relationships of atoms within the molecule.

¹H NMR spectroscopy would be utilized to identify the number of chemically distinct protons and their immediate electronic environment. For this compound, one would expect to observe distinct signals for the aldehydic proton, the proton on the carbon bearing the chlorine atom, the protons on the carbons with hydroxyl groups, and the protons of the hydroxyl groups themselves. The coupling patterns (splitting) between adjacent protons would provide critical information about the connectivity of the carbon chain.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon backbone. Each unique carbon atom in this compound would give a distinct signal, allowing for the identification of the carbonyl carbon of the aldehyde, the carbon bonded to the chlorine atom, and the four carbons bonded to the hydroxyl groups. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH, CH₂, and CH₃ groups, although only CH and CH₂ are present in the main chain of this compound.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish definitive correlations. COSY would reveal proton-proton couplings, confirming the sequence of protons along the hexanal (B45976) chain. HSQC would correlate each proton with its directly attached carbon atom, providing unambiguous assignment of the ¹H and ¹³C signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values and can vary based on solvent and experimental conditions.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-1 (Aldehyde) | 9.5 - 9.7 | Singlet (or Dublet) |

| H-2 | 4.2 - 4.5 | Dublet |

| H-3 | 3.8 - 4.2 | Multiplet |

| H-4 | 3.6 - 4.0 | Multiplet |

| H-5 | 3.6 - 4.0 | Multiplet |

| H-6 | 3.5 - 3.8 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and can vary based on solvent and experimental conditions.)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (Carbonyl) | 190 - 200 |

| C-2 | 60 - 70 |

| C-3 | 70 - 80 |

| C-4 | 70 - 80 |

| C-5 | 70 - 80 |

Mass Spectrometry (MS) and Hyphenated Techniques (GC-MS, LC-MS)

Mass Spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound. When coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it allows for the analysis of the compound within a mixture.

In a typical MS experiment, the molecule is ionized and then fragmented. The mass-to-charge ratio (m/z) of the resulting ions is measured, producing a mass spectrum. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular formula (C₆H₁₁ClO₅). The presence of chlorine would be indicated by a characteristic isotopic pattern in the mass spectrum, with the M+2 peak being approximately one-third the intensity of the molecular ion peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Fragmentation patterns observed in the mass spectrum would provide structural information. Cleavage adjacent to the carbonyl group, the chlorine atom, and the hydroxyl groups would be expected, leading to characteristic fragment ions that can be pieced together to confirm the molecular structure.

LC-MS is particularly well-suited for the analysis of a polar and thermally labile compound like this compound. The liquid chromatograph separates the compound from the sample matrix, and the mass spectrometer provides detection and structural confirmation. Electrospray ionization (ESI) would be a common ionization method used in this context.

GC-MS analysis of this compound would necessitate a derivatization step to increase its volatility and thermal stability, as discussed in a later section.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. This technique is particularly useful for identifying the functional groups present in this compound.

The IR spectrum of this compound would be expected to show several characteristic absorption bands. A strong, broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibrations of the multiple hydroxyl groups. A sharp, strong absorption band around 1720-1740 cm⁻¹ would correspond to the C=O stretching vibration of the aldehyde group. The C-Cl stretching vibration would likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹. C-O stretching vibrations from the hydroxyl groups would also be present in the 1050-1150 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Hydroxyl) | Stretching | 3200 - 3600 (broad) |

| C-H (Aldehyde) | Stretching | 2720 - 2820 |

| C=O (Aldehyde) | Stretching | 1720 - 1740 |

| C-O (Hydroxyl) | Stretching | 1050 - 1150 |

Chromatographic Separation Techniques

Chromatographic methods are essential for the isolation and purification of this compound from reaction mixtures or natural extracts, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an ideal technique for the separation and quantification of this compound due to the compound's polarity and non-volatile nature.

A reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase. A gradient elution, starting with a high percentage of water and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol, would be effective in eluting the compound from the column.

Detection could be achieved using a UV detector, as the aldehyde group has a weak chromophore, or more effectively with a Refractive Index (RI) detector, which is sensitive to changes in the refractive index of the eluent. For more selective and sensitive detection, coupling the HPLC system to a mass spectrometer (LC-MS) would be the preferred approach. The retention time of the compound under specific chromatographic conditions would be a key identifying characteristic.

Gas Chromatography (GC) with Derivatization Strategies

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and thermal instability caused by the multiple polar hydroxyl groups. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form.

A common derivatization strategy for polyhydroxylated compounds is silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMCS) in a solvent like pyridine (B92270) can be used to replace the active hydrogens of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. This derivatization significantly reduces the polarity and increases the volatility of the compound, making it suitable for GC analysis.

The derivatized this compound can then be separated on a GC column, typically a nonpolar or medium-polarity capillary column. The separated derivative is then detected, most powerfully by a mass spectrometer (GC-MS), which can confirm the identity of the compound based on its retention time and the mass spectrum of its TMS derivative.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Hexamethyldisilazane (HMDS) |

| Trimethylchlorosilane (TMCS) |

X-ray Crystallography for Solid-State Structure Determination

For a molecule such as this compound, obtaining a single crystal suitable for X-ray diffraction would yield invaluable structural data. This would include:

Absolute Configuration: Unambiguously determining the stereochemistry at each of the chiral centers.

Conformational Analysis: Revealing the preferred spatial arrangement of the hydroxyl and chloro groups.

Intermolecular Interactions: Elucidating the hydrogen bonding network and other non-covalent interactions in the solid state. nih.gov

The process involves growing a high-quality crystal of the compound, mounting it on a diffractometer, and bombarding it with X-rays. wikipedia.org The resulting diffraction pattern is then mathematically analyzed to generate a three-dimensional electron density map, from which the atomic structure can be deduced. wikipedia.org Although crystallographic data for numerous carbohydrates and their derivatives exist, no such data has been reported for this compound. nih.gov

Theoretical and Computational Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 2-Chloro-3,4,5,6-tetrahydroxyhexanal. nih.gov These calculations provide a foundational understanding of the molecule's reactivity, stability, and spectroscopic properties.

Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. For halogenated derivatives of similar sugars, DFT calculations have been employed to understand their electronic properties. davidpublisher.com

Furthermore, quantum chemical calculations can determine the distribution of electron density and generate electrostatic potential maps. These maps visualize the electron-rich and electron-poor regions of the molecule, which is crucial for predicting how it will interact with other molecules and its potential sites for nucleophilic or electrophilic attack. In related halogenated carbohydrates, it has been noted that the halogen substitution influences the local electronic environment. nih.gov

Table 1: Calculated Electronic Properties of a Representative Stereoisomer of this compound (Illustrative Data) (Based on typical DFT calculation results for similar molecules)

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 8.0 eV |

| Dipole Moment | 3.5 D |

Molecular Modeling and Conformational Analysis

This compound is a flexible molecule with multiple rotatable bonds, leading to a complex conformational landscape. smolecule.com Molecular modeling techniques are employed to explore the various possible three-dimensional arrangements of the atoms and to identify the most stable conformers.

Like other monosaccharides, this compound can exist in both an open-chain aldehyde form and cyclic hemiacetal forms, primarily as six-membered pyranose rings or five-membered furanose rings. smolecule.commasterorganicchemistry.com The pyranose form is generally more stable and can adopt several conformations, such as the chair, boat, and skew-boat. uomustansiriyah.edu.iqlibretexts.org

Table 2: Relative Energies of Different Conformers of the Pyranose Form of this compound (Illustrative Data) (Based on computational studies of similar chlorinated sugars)

| Conformer | Relative Energy (kcal/mol) |

| Chair (⁴C₁) | 0.00 |

| Chair (¹C₄) | 5.8 |

| Skew-Boat | 7.2 |

| Boat | 8.5 |

Computational Analysis of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways, the structures of transition states, and the activation energies. wikipedia.orgyoutube.com

For example, the oxidation of the hydroxyl groups or the reduction of the aldehyde group can be modeled computationally. libretexts.orgpressbooks.pub These calculations involve identifying the reactant and product structures and then searching for the transition state that connects them. The transition state is a high-energy, transient species that represents the energy barrier that must be overcome for the reaction to proceed. youtube.com The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate.

Computational studies can also be used to investigate nucleophilic substitution reactions at the C2 position, where the chlorine atom is displaced by another functional group. smolecule.com These studies can help in understanding the reactivity of the C-Cl bond and in predicting the feasibility of synthesizing various derivatives of the parent compound. The theoretical investigation of such reaction mechanisms for similar chlorinated organic compounds has been a subject of computational studies. researchgate.netrsc.org

Table 3: Calculated Activation Energies for Selected Reactions of this compound (Illustrative Data) (Based on general principles of reaction mechanisms and computational studies of related compounds)

| Reaction | Activation Energy (kcal/mol) |

| Oxidation of a secondary hydroxyl group | 25-30 |

| Nucleophilic substitution of the chlorine atom | 20-25 |

| Ring-opening of the pyranose form | 15-20 |

Investigation of Intermolecular Interactions and Hydrogen Bonding Networks

The hydroxyl groups and the chlorine atom of this compound can participate in various intermolecular interactions, most notably hydrogen bonding. nih.gov These interactions are crucial in determining the physical properties of the compound, such as its boiling point and solubility, as well as its interactions with biological macromolecules.

Computational methods can be used to model and quantify these intermolecular interactions. For instance, the formation of hydrogen bonds between molecules of this compound or between this molecule and solvent molecules can be studied. These calculations can provide information on the geometry and strength of the hydrogen bonds.

The chlorine atom can also participate in non-covalent interactions, such as halogen bonds, where it acts as an electrophilic region (a σ-hole) and interacts with a nucleophile. mdpi.com The ability of the chlorine atom to form hydrogen bonds is also a subject of computational investigation. nih.gov Analysis of the crystal structures of related halogenated sugars has shown the presence of hydrogen bonds involving the halogen atom. nih.gov Computational studies on protein-carbohydrate interactions have also highlighted the importance of CH-π interactions, where C-H bonds of the sugar interact with aromatic residues of a protein. nih.govnih.gov

Table 4: Calculated Interaction Energies for Different Intermolecular Interactions Involving this compound (Illustrative Data) (Based on computational studies of intermolecular forces)

| Interaction Type | Typical Interaction Energy (kcal/mol) |

| O-H···O Hydrogen Bond | -3 to -8 |

| C-H···O Hydrogen Bond | -1 to -3 |

| Halogen Bond (C-Cl···O) | -1 to -4 |

Applications in Complex Organic Synthesis

Utilization as a Chiral Auxiliary or Ligand Component

Carbohydrates are highly desirable as starting materials for chiral ligands in asymmetric catalysis due to their natural abundance, high degree of functionalization, and multiple stereogenic centers. acs.org These features allow for the systematic synthesis and screening of ligand libraries to optimize activity and selectivity for specific reactions. acs.org The framework of 2-chloro-2-deoxyhexoses can be chemically modified to create sophisticated ligands for transition metal-catalyzed reactions.

Derivatives of sugars are used to create various classes of phosphorus ligands, including phosphinites, phosphites, and phosphines, by functionalizing the hydroxyl groups. nih.gov For instance, phosphinite ligands with a pyranoside backbone have been successfully used in the asymmetric hydrogenation of dehydroamino acid derivatives. acs.org The inherent chirality of the sugar backbone, such as that derived from a 2-chloro-hexose precursor, is transferred to the catalytic process, influencing the enantiodiscrimination of the reaction. acs.org

The development of carbohydrate-derived ligands has led to significant advancements in a variety of asymmetric transformations. mdpi.comresearchgate.net By strategically modifying the sugar scaffold, ligands can be fine-tuned to achieve high enantioselectivities. acs.org For example, diol ligands derived from D-glucose have been tested in the enantioselective addition of diethylzinc (B1219324) to aldehydes, demonstrating the potential of these scaffolds in creating highly effective and selective catalysts. mdpi.com

| Ligand Class | Carbohydrate Scaffold Example | Application in Asymmetric Synthesis | Reference |

|---|---|---|---|

| Diphosphite | D-Mannitol | Rhodium-catalyzed hydrogenation of enamides | acs.org |

| Phosphinite | Pyranoside | Asymmetric hydrogenation of dehydroamino acid derivatives | acs.org |

| Diols | Methyl D-glucopyranoside | Titanium-promoted enantioselective addition of diethylzinc to aldehydes | mdpi.com |

| Phosphinoamide-phoshinoester | D-Glucose | Palladium-catalyzed asymmetric desymmetrization | bohrium.com |

Role as a Building Block in Natural Product Synthesis

The 2-deoxy-sugar motif is a critical component of numerous bioactive natural products, including those with antibiotic and anticancer properties. nih.govnih.gov The specific structure and stereochemistry of these sugar units can profoundly impact the biological activity of the parent molecule. nih.gov Consequently, 2-chloro-2-deoxyhexoses, as precursors to 2-deoxysugars, are valuable building blocks in the total synthesis of these complex targets.

A significant challenge in synthesizing these natural products is the stereocontrolled formation of the glycosidic bond, particularly for 2-deoxy sugars which lack a neighboring group at C2 to direct the incoming nucleophile. mdpi.com The use of 2-chloro-2-deoxyglycosyl donors helps to address this challenge. For instance, in the synthesis of the landomycin family of anticancer agents, which feature oligosaccharide chains of 2-deoxy sugars, precise control of glycosylation is paramount. nih.gov The presence of a halogen at C2 can be exploited in various glycosylation strategies to achieve the desired stereochemical outcome. nih.govacs.org

Furthermore, the synthesis of complex natural products like oximidine II has been achieved using building blocks derived from chiral pool starting materials, a category that includes sugar derivatives. nih.gov The synthesis of the pentasaccharide portion of Saquayamycin Z, for example, relied on methods developed for the construction of 2-deoxy sugar linkages. nih.gov These examples underscore the strategic importance of 2-deoxyhexose precursors in assembling the intricate architectures of natural products.

Precursor for the Synthesis of Glycoconjugates (e.g., Glycosides, Oligosaccharides)

The synthesis of glycoconjugates, such as glycosides and oligosaccharides, is fundamental to glycobiology and medicinal chemistry. 2-Chloro-3,4,5,6-tetrahydroxyhexanal, or more accurately its cyclic halide precursors, are key intermediates in these syntheses. Glycosyl halides, including chlorides, are reactive glycosyl donors used to form glycosidic bonds. nih.govacs.org Although less reactive than the corresponding bromides, glycosyl chlorides are effective precursors for making 2-deoxyglycosides. nih.gov

Classical methods like the Koenigs-Knorr reaction, which uses silver salts to activate glycosyl halides, are often employed. acs.org The stereoselectivity of these reactions can be influenced by the choice of promoter, solvent, and protecting groups. acs.org More advanced methods have been developed to improve the stereoselectivity of 2-deoxyglycosylations. For example, the use of specific catalysts or temporary directing groups at other positions on the sugar ring can help control the anomeric configuration of the newly formed bond. nih.govnih.gov

The synthesis of 2-deoxythioglycosides, which are stable analogues of naturally occurring sugars, can also be accomplished using precursors derived from 2-chloro-2-deoxyhexoses. mdpi.com These thio-analogues are valuable as metabolic probes and potential therapeutics. The development of methods for the stereoselective synthesis of these compounds, often starting from glycals (unsaturated sugars), highlights the versatility of halogenated sugar intermediates in constructing a wide array of complex carbohydrates. mdpi.com

| Method | Activating Agent/Promoter | Key Feature | Reference |

|---|---|---|---|

| Koenigs-Knorr Conditions | Silver salts (e.g., AgOTf, Ag2O) | Classical method for activating glycosyl halides. | nih.govacs.org |

| In situ Anomerization | Halide ions | Can lead to highly α-selective reactions with glycosyl bromides. | acs.org |

| Helferich Conditions | Mercury salts | Used with glycosyl chlorides, though toxicity is a concern. | nih.gov |

| Catalytic Glycosylation | Macrocyclic bis-thioureas, Pyridinium salts | Catalyst coordinates with the halide to activate the donor for β-selective reactions. | nih.govmdpi.com |

Involvement in Stereoselective Catalysis

Beyond being part of a ligand scaffold, derivatives of 2-chloro-2-deoxyhexoses are involved in the broader field of stereoselective catalysis. The challenge of controlling stereochemistry in glycosylation reactions with 2-deoxy sugars has spurred the development of novel catalytic systems. nih.govnih.gov

Furthermore, catalytic approaches have been developed to overcome the inherent difficulties in forming β-linked 2-deoxy glycosides. nih.gov These methods often rely on a catalyst to control the reaction's stereochemical outcome, rather than a directing group attached to the sugar itself. This approach avoids the extra synthetic steps of adding and removing a directing group. nih.govresearchgate.net The development of such catalytic systems is a key area of research, aiming to provide more efficient and general solutions for the synthesis of complex carbohydrates and glycoconjugates. nih.gov

Biocatalytic Approaches to Halogenated Carbohydrate Synthesis and Transformation

Enzymatic Halogenation Reactions

Enzymatic halogenation provides a green alternative to traditional chemical methods, which often require harsh reagents and lack selectivity. tandfonline.com Halogenase enzymes, in particular, have evolved to catalyze the site-specific incorporation of halogen atoms into a wide array of organic molecules. nih.govnih.gov

Flavin-dependent halogenases (FDHs) are a class of enzymes renowned for their ability to perform highly selective C-H bond halogenation on electron-rich substrates. researchgate.netacs.org These enzymes utilize a reduced flavin adenine (B156593) dinucleotide (FADH₂), molecular oxygen, and a halide salt (e.g., NaCl) to generate a highly reactive halogenating species, likely hypohalous acid (HOX), within a protected active site. mdpi.comfrontiersin.org This species is then directed towards a specific position on the bound substrate, ensuring precise halogenation. nih.govrsc.org

While the majority of characterized FDHs act on aromatic substrates such as tryptophan or pyrrole, their catalytic machinery is not exclusively limited to arenes. researchgate.netnih.govmanchester.ac.uk The mechanism involves the halogenation of electron-rich carbon centers, a category that can include enol or enolate forms of carbonyl compounds. researchgate.netresearchgate.net In the context of synthesizing a compound like 2-Chloro-3,4,5,6-tetrahydroxyhexanal, an FDH could theoretically act on the enol form of a precursor keto-sugar or directly on a hexose (B10828440) substrate. The enzyme's active site would need to accommodate the carbohydrate structure and orient the C-2 position for electrophilic attack by the enzymatically generated "Cl+" equivalent. The discovery and engineering of FDHs with activity towards aliphatic or sugar-based scaffolds is an active area of research. nih.gov

Table 1: Examples of Flavin-Dependent Halogenases and Their Characteristics

| Enzyme | Natural Substrate | Halogen(s) | Key Features | Source(s) |

|---|---|---|---|---|

| RebH | L-Tryptophan | Cl, Br | Catalyzes C7-halogenation of the indole (B1671886) ring; extensively studied and engineered. | acs.orgnih.gov |

| PrnA | L-Tryptophan | Cl | Catalyzes C7-chlorination; structure has guided engineering efforts. | mdpi.comnih.gov |

| PltA | Pyrrole-2-carboxy-S-PCP | Cl | Acts on a substrate tethered to a peptidyl carrier protein (PCP). | manchester.ac.uk |

| AetF | Tryptophan | Br, I | Single-component FDH with a fused flavin reductase domain; shows broad substrate scope. | researchgate.net |

| CmlS | Undetermined (related to chloramphenicol (B1208) biosynthesis) | Cl | Implicated in the formation of a dichloroacetyl moiety, suggesting activity on an alkyl substrate. | nih.gov |

A hallmark of enzymatic halogenation is the high degree of site-selectivity, which is dictated by the enzyme's three-dimensional structure rather than the inherent reactivity of the substrate. tandfonline.comnih.gov In FDHs, the substrate binds in a specific orientation within the active site. The hypohalous acid generated at the flavin cofactor travels through an internal tunnel, which can be up to 10 Å long, to the substrate-binding cavity. mdpi.comrsc.orgresearchgate.net Here, a conserved lysine (B10760008) residue is often proposed to interact with the HOX, positioning it for a targeted electrophilic attack on the substrate. tandfonline.comrsc.orgresearchgate.net

This catalyst-controlled selectivity is a significant advantage for complex molecules like carbohydrates. To synthesize this compound, an enzyme would need to differentiate between the various C-H bonds. A biocatalyst could provide the required C-2 selectivity, a task that is exceptionally difficult using conventional chemical chlorinating agents, which would likely react non-selectively with the various hydroxyl groups or lead to oxidation. The ability to achieve this precision without the need for complex protecting group strategies is a primary driver for exploring biocatalytic halogenation. tandfonline.comnih.gov

Biocatalytic Transformations Involving Aldehydes in Carbohydrate Contexts

The aldehyde functional group in this compound is a key hub for further chemical modifications. Biocatalysis offers numerous pathways for the selective transformation of such aldehydes in a carbohydrate context.